3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid
Description
BenchChem offers high-quality 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(cyanomethylsulfamoyl)-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c1-7-2-3-8(10(13)14)6-9(7)17(15,16)12-5-4-11/h2-3,6,12H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTQRKUVVKQARB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic Acid: Structure, Properties, and Synthetic Strategies
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical structure and molecular properties of 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid, a compound of interest in medicinal chemistry and drug discovery. In the absence of direct empirical data for this specific molecule, this document leverages established principles of organic chemistry and spectroscopic analysis of analogous structures to present a robust theoretical framework. This includes a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and detailed experimental protocols for its synthesis and characterization. The aim is to furnish researchers with the foundational knowledge required to synthesize, identify, and further investigate this compound and its potential biological activities.
Introduction and Rationale
The sulfamoylbenzoic acid scaffold is a well-established pharmacophore present in a number of clinically significant drugs, most notably as diuretics that target Na-K-Cl cotransporters.[1] The versatility of the sulfonamide group allows for a wide range of N-substituents, enabling the fine-tuning of pharmacological and pharmacokinetic properties to target various enzymes and receptors implicated in a multitude of pathologies, including cancer, glaucoma, and inflammation.[1] The introduction of a cyanomethyl group on the sulfonamide nitrogen of a 4-methylbenzoic acid backbone, as in 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid, presents an intriguing modification. The nitrile functionality can participate in various biological interactions and serves as a potential metabolic handle, making this compound a compelling candidate for further investigation in drug discovery programs.
This guide is structured to provide a holistic and in-depth understanding of this molecule, from its fundamental chemical characteristics to practical methodologies for its laboratory-scale synthesis and analysis.
Chemical Structure and Inferred Molecular Properties
The chemical structure of 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid comprises a central 4-methylbenzoic acid core, with a cyanomethyl-substituted sulfamoyl group at the 3-position.
Systematic Name: 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid
| Property | Predicted Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₄S | PubChem |
| Molecular Weight | 254.26 g/mol | PubChem |
| XLogP3 | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Table 1: Predicted Physicochemical Properties of 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid.
Proposed Synthetic Pathway
The synthesis of 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid can be logically approached through a two-step process starting from the commercially available 4-methylbenzoic acid (p-toluic acid). This strategy is based on well-established methods for the synthesis of sulfamoylbenzoic acids.[2][3]
Logical Workflow for Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid CAS number and chemical identifiers
This guide provides an in-depth technical analysis of 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid , a specialized bifunctional building block used in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.
Chemical Identity & Core Properties
This compound represents a strategic scaffold in medicinal chemistry, combining a benzoic acid moiety (for solubility and H-bonding) with a cyanomethyl-sulfonamide arm (a versatile handle for heterocycle formation or linker extension).
Identifiers
| Parameter | Value |
| IUPAC Name | 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid |
| Common Synonyms | 3-(N-Cyanomethylsulfamoyl)-p-toluic acid; CMS-MBA |
| PubChem CID | 45336113 |
| CAS Number | Not widely listed (Refer to PubChem CID 45336113) |
| Molecular Formula | |
| Molecular Weight | 254.26 g/mol |
| InChI Key | MJTQRKUVVKQARB-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCC#N |
Physicochemical Profile (Predicted)
-
pKa (Acid): ~4.0 (Carboxylic acid)
-
pKa (Sulfonamide): ~9.5–10.5 (Sulfonamide N-H)
-
LogP: ~1.5 (Moderate lipophilicity)
-
Solubility: Soluble in DMSO, Methanol, dilute aqueous base (
). Poorly soluble in water/acidic media.
Synthetic Methodology
The synthesis of 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid is a two-step convergent protocol starting from p-toluic acid . This workflow prioritizes regioselectivity and yield.
Reaction Pathway Visualization
The following diagram illustrates the conversion of p-toluic acid to the final sulfamoyl derivative.
Figure 1: Synthetic route from p-toluic acid to the target sulfonamide scaffold.
Detailed Protocol
Step 1: Synthesis of 3-Chlorosulfonyl-4-methylbenzoic acid
This step introduces the sulfonyl chloride handle meta to the carboxylic acid (directed by the ortho-para directing methyl group and meta-directing carboxyl group, though steric hindrance and electronics favor position 3).
-
Reagents: p-Toluic acid (1.0 eq), Chlorosulfonic acid (5.0 eq).
-
Procedure:
-
Charge chlorosulfonic acid into a dry reactor under
. Cool to 0°C.[1] -
Add p-toluic acid portion-wise over 30 minutes (exothermic).
-
Heat the mixture to 140°C and maintain for 3–4 hours. Note: High temperature is required to drive the reaction on the deactivated ring.
-
Cool to ambient temperature, then quench carefully onto crushed ice/water (maintain
). -
Filter the precipitate, wash with cold water, and dry in vacuo.
-
-
Yield Target: 75–85%.
-
Key Intermediate: 3-Chlorosulfonyl-4-methylbenzoic acid (CAS 2548-29-0 ).
Step 2: N-Alkylation with Aminoacetonitrile
This step couples the sulfonyl chloride with the amino-nitrile linker.
-
Reagents: Intermediate from Step 1 (1.0 eq), Aminoacetonitrile sulfate (1.1 eq), Triethylamine (TEA) or DIPEA (3.5 eq), DCM or THF (Solvent).
-
Procedure:
-
Dissolve Aminoacetonitrile sulfate in DCM/THF. Add TEA (2.0 eq) to liberate the free amine. Stir for 30 min at 0°C.
-
Dissolve 3-Chlorosulfonyl-4-methylbenzoic acid in THF. Add TEA (1.5 eq) to protect the carboxylic acid as a salt.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0°C.
-
Allow to warm to room temperature and stir for 4–6 hours.
-
Workup: Evaporate solvent. Redissolve in water (pH ~9). Acidify carefully with 1N HCl to pH ~3 to precipitate the product.
-
Recrystallize from Ethanol/Water or Acetic Acid.
-
Structural Analysis & Validation
To validate the synthesis, the following analytical signatures must be confirmed.
1H-NMR (DMSO-d6, 400 MHz) Predicted
| Shift (ppm) | Multiplicity | Integration | Assignment |
| 13.0 | Broad s | 1H | Carboxylic Acid (-COOH) |
| 8.5 | t (broad) | 1H | Sulfonamide (-NH-) |
| 8.3 | d ( | 1H | Ar-H (Position 2, ortho to SO2) |
| 8.0 | dd | 1H | Ar-H (Position 6) |
| 7.5 | d | 1H | Ar-H (Position 5, ortho to CH3) |
| 4.2 | d | 2H | Methylene (-CH2-CN) |
| 2.6 | s | 3H | Methyl (-CH3) |
Mass Spectrometry (ESI)
-
Positive Mode (
): 255.04 m/z -
Negative Mode (
): 253.03 m/z
Applications in Drug Discovery
This compound is a "privileged structure" intermediate. The cyanomethyl group is a latent functionality that allows for divergent synthesis.
Scaffold Versatility Map
The following diagram details how this core molecule can be transformed into various bioactive classes.
Figure 2: Divergent synthesis applications for the CMS-MBA scaffold.
-
Tetrazole Formation: The nitrile group (
) reacts with sodium azide to form a tetrazole, a classic bioisostere for carboxylic acids, often used to improve metabolic stability in Angiotensin Receptor Blockers (ARBs). -
Kinase Inhibition: The sulfonamide motif is critical in many kinase inhibitors (e.g., Vemurafenib). The cyanomethyl group can be reduced to an ethylamine linker to attach solubilizing groups.
-
Proton Pump Inhibitors (PPIs): Sulfonyl-benzoic acid derivatives are known intermediates for PPI prodrugs, enhancing solubility and bioavailability [1].
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Specific Risk: The cyanomethyl group can liberate toxic cyanide species under strong reducing conditions or thermal decomposition.
-
Storage: Store in a cool, dry place under inert atmosphere (
). Hygroscopic. -
Disposal: All cyanide-bearing waste must be treated with bleach (sodium hypochlorite) at
before disposal to oxidize the cyanide.
References
-
Shin, H. et al. "1-Arylsulfonyl-2-(Pyridylmethylsulfinyl) Benzimidazoles as New Proton Pump Inhibitor Prodrugs." Molecules, 2012, 17(10), 11507-11516.
-
PubChem. "Compound Summary: 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid (CID 45336113)." National Center for Biotechnology Information.
-
Santa Cruz Biotechnology. "3-Chlorosulfonyl-4-methyl-benzoic acid (CAS 2548-29-0) Product Sheet."
Sources
Metabolic Fate of 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid: A Predictive and Investigative Whitepaper
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of the potential metabolic pathways of 3-[(cyanomethyl)sulfamoyl]-4-methylbenzoic acid, a molecule possessing multiple functional groups susceptible to biotransformation. As a Senior Application Scientist, this document synthesizes established principles of drug metabolism with actionable experimental strategies. We will dissect the molecule's structure—a substituted benzoic acid with methyl, sulfonamide, and cyanomethyl moieties—to predict its Phase I and Phase II metabolic transformations. Key predictions include cytochrome P450-mediated oxidation of the aromatic methyl group, potential hydrolysis or oxidation of the cyanomethyl group, and extensive Phase II conjugation of the carboxylic acid moiety. This guide provides detailed, field-proven protocols for in vitro investigation using human liver microsomes and hepatocytes, coupled with LC-MS/MS for metabolite identification. The causality behind experimental choices is emphasized to ensure a self-validating and scientifically rigorous approach to metabolic profiling.
Introduction: The Imperative of Metabolic Profiling
In drug discovery and development, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is paramount. Metabolism, the enzymatic conversion of xenobiotics into more water-soluble compounds, is a critical determinant of a drug's pharmacokinetic profile, efficacy, and potential for toxicity.[1] The liver is the primary site of drug metabolism, facilitated by a vast arsenal of Phase I and Phase II enzymes.[2]
The subject of this guide, 3-[(cyanomethyl)sulfamoyl]-4-methylbenzoic acid, presents a multifaceted metabolic puzzle due to its distinct chemical functionalities:
-
Aromatic Carboxylic Acid: A primary site for Phase II conjugation.[3]
-
Benzylic Methyl Group: A target for Phase I oxidation by Cytochrome P450 (CYP) enzymes.[4]
-
Sulfonamide Linkage: A group whose metabolic fate can influence both clearance and safety.
-
Cyanomethyl Group: A nitrile-containing moiety with several potential metabolic outcomes.[5]
This document serves as a predictive roadmap for researchers, outlining the probable metabolic pathways and providing the experimental framework required to empirically validate these predictions.
Predicted Phase I Metabolic Pathways: Functionalization Reactions
Phase I reactions introduce or expose functional groups, typically increasing the molecule's polarity.[2] For the parent compound, oxidation is the most anticipated route.
Oxidation of the 4-Methyl Group
The methyl group attached to the aromatic ring is a prime substrate for CYP-mediated oxidation.[6] This is a sequential process that can yield progressively more oxidized and polar metabolites.
-
Benzylic Hydroxylation: The initial and often rate-limiting step is the hydroxylation of the methyl group to form a primary alcohol (hydroxymethyl metabolite).
-
Oxidation to Aldehyde: The alcohol can be further oxidized to an aldehyde by alcohol dehydrogenases or CYPs.
-
Oxidation to Carboxylic Acid: The aldehyde is typically rapidly oxidized to a carboxylic acid by aldehyde dehydrogenases, resulting in a dicarboxylic acid metabolite.
Metabolism of the Cyanomethyl Group
The cyanomethyl moiety presents two primary metabolic possibilities:
-
Oxidative Conversion to Amide: Cytochrome P450 enzymes, particularly CYP3A4, are known to catalyze the oxidative conversion of a cyano group to an amide.[7] This reaction incorporates an oxygen atom from molecular oxygen (O2), not water.
-
Hydrolysis: The nitrile group can undergo hydrolysis to form a carboxylic acid, often proceeding through an amide intermediate. While sometimes considered a minor pathway for many drugs, it can be a major route for certain structures like cyanopyrrolidine DPP-4 inhibitors.[5]
Aromatic Hydroxylation
Direct hydroxylation of the benzene ring is a common CYP-catalyzed reaction.[4] The position of hydroxylation is governed by the electronic effects of the existing substituents and the specific CYP isoforms involved. This would generate phenolic metabolites, which are then readily available for Phase II conjugation.
Sulfonamide Group Metabolism
While often metabolically stable, the sulfonamide group can undergo biotransformation. N-dealkylation could cleave the cyanomethyl group. More significantly, metabolism of sulfonamides can sometimes lead to the formation of reactive metabolites, such as hydroxylamines and nitroso derivatives, which can cause idiosyncratic toxicity.[8]
Predicted Phase II Metabolic Pathways: Conjugation Reactions
Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, greatly increasing water solubility and facilitating excretion.[9]
Glucuronidation
This is one of the most important conjugation pathways. The carboxylic acid group of the parent molecule is an excellent substrate for UDP-glucuronosyltransferases (UGTs), which will form a reactive acyl glucuronide.[10] Additionally, any hydroxylated metabolites generated during Phase I (e.g., from methyl group oxidation or aromatic hydroxylation) are prime candidates for O-glucuronidation.
Amino Acid Conjugation
Xenobiotic carboxylic acids are well-known substrates for conjugation with amino acids, principally glycine in humans.[11] This mitochondrial process involves the initial formation of an acyl-CoA thioester, which then reacts with glycine to form an amide-linked conjugate (e.g., a hippuric acid analog).[12][13]
Sulfation
Phenolic metabolites resulting from aromatic hydroxylation can be conjugated with a sulfonate group by sulfotransferases (SULTs).[9]
Integrated Predictive Metabolic Map
The interplay between Phase I and Phase II reactions creates a complex network of potential metabolites. The following diagram illustrates the most probable pathways.
Caption: Predicted metabolic pathways of 3-[(cyanomethyl)sulfamoyl]-4-methylbenzoic acid.
Experimental Strategies for Metabolite Identification
A tiered in vitro approach is essential for systematically identifying and characterizing metabolites. The choice of system is dictated by the metabolic questions being asked.
In Vitro Incubation Models: A Rationale
-
Human Liver Microsomes (HLM): As subcellular fractions of the endoplasmic reticulum, HLMs are enriched with most CYP enzymes and are excellent for an initial screen of Phase I oxidative metabolism.[14] Their primary limitation is the absence of cytosolic enzymes and cofactors required for most Phase II reactions (except UGTs, if supplemented with UDPGA).
-
Cryopreserved Human Hepatocytes: These are considered the "gold standard" for in vitro metabolism studies because they contain a full complement of Phase I and Phase II metabolic enzymes, as well as transporters, in a physiologically relevant cellular environment.[1][15][16] They provide the most comprehensive picture of a compound's metabolic fate.
Experimental Protocol: Metabolite Profiling in Hepatocytes
This protocol provides a self-validating system by including appropriate controls.
Objective: To identify major and minor metabolites of the test compound in suspended human hepatocytes.
Materials:
-
Cryopreserved pooled human hepatocytes (minimum of 3 donors to account for genetic variability).[16]
-
Hepatocyte incubation medium (e.g., Williams' Medium E).
-
Test compound, 3-[(cyanomethyl)sulfamoyl]-4-methylbenzoic acid.
-
Positive control compounds (e.g., 7-hydroxycoumarin for Phase II, midazolam for Phase I).
-
Acetonitrile (ACN) with 1% formic acid (quenching solution).
-
LC-MS grade water and organic solvents.
Methodology:
-
Hepatocyte Thawing & Viability Check: Thaw hepatocytes according to the supplier's protocol. Perform a trypan blue exclusion assay to ensure cell viability is >80%.
-
Incubation Setup:
-
In a 96-well plate, pre-warm hepatocyte suspension (e.g., at 0.5-1.0 x 10^6 viable cells/mL) to 37°C.
-
Prepare test compound stock solution in a suitable solvent (e.g., DMSO) and dilute into the medium. The final solvent concentration should be non-toxic (<0.5%).
-
Initiate the reaction by adding the test compound to the hepatocyte suspension to achieve the final desired concentration (e.g., 1-10 µM).
-
-
Time-Course Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the cell suspension.
-
Reaction Quenching: Immediately quench the reaction by adding 2-3 volumes of ice-cold ACN with 1% formic acid to the collected aliquots. This step precipitates proteins and stops all enzymatic activity.
-
Control Incubations (Critical for Validation):
-
Negative Control (T=0): Quench an aliquot immediately after adding the test compound to identify non-metabolic degradation.
-
Negative Control (Heat-Inactivated): Incubate the test compound with hepatocytes that have been heat-inactivated (e.g., 95°C for 10 min) to confirm metabolism is enzyme-mediated.
-
Vehicle Control: Incubate hepatocytes with the vehicle (e.g., DMSO) alone to identify any endogenous interfering peaks.
-
-
Sample Processing: Centrifuge the quenched samples (e.g., at 3000 x g for 15 min at 4°C) to pellet precipitated protein and cell debris.
-
Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
Analytical Workflow: LC-MS/MS
High-resolution mass spectrometry is the definitive tool for metabolite identification.[14][17]
Caption: Experimental workflow for in vitro metabolite identification.
Data Presentation and Interpretation
Systematic data analysis involves comparing chromatograms from samples at different time points against the T=0 control. Peaks present in the incubated samples but absent at T=0 are potential metabolites. Their identity is then probed based on mass shifts from the parent compound.
Table 1: Predicted Metabolites and Their Mass Shifts
| Metabolite ID | Proposed Transformation | Mass Change | Expected m/z [M-H]⁻ |
| Parent | - | - | 271.02 |
| M1 | + O (Hydroxylation of -CH₃) | +16 | 287.02 |
| M3 | + 2O, -2H (Oxidation of -CH₃ to -COOH) | +30 | 301.01 |
| M4 | + O (Aromatic Hydroxylation) | +16 | 287.02 |
| M5 | + O (Nitrile to Amide) | +18 | 289.03 |
| M7 | + Glucuronic Acid (on -COOH) | +176 | 447.05 |
| M8 | + Glycine (on -COOH) | +57 | 328.05 |
| M10 | + Sulfate (on Aromatic -OH) | +80 | 367.00 |
Note: m/z values are calculated for the monoisotopic mass and may vary based on the adduct formed during ionization.
Conclusion
The metabolic fate of 3-[(cyanomethyl)sulfamoyl]-4-methylbenzoic acid is predicted to be complex, driven by the diverse functional groups within its structure. The primary routes of biotransformation are likely to be oxidation of the 4-methyl group and extensive Phase II conjugation of the carboxylic acid moiety with glucuronic acid and glycine. The cyanomethyl group also presents a key site for potential oxidative metabolism or hydrolysis. The experimental framework provided in this guide, utilizing human hepatocytes and high-resolution mass spectrometry, offers a robust and scientifically sound strategy to definitively identify these metabolic pathways. Elucidating this profile is a critical step in advancing the compound's development, providing essential insights into its clearance, potential for drug-drug interactions, and overall safety profile.
References
-
Vertex AI Search. Sulfonamide metabolic pathways. 18
-
Discovery Life Sciences. Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. 15
-
Charles River Laboratories. In Vitro Hepatic Uptake Assays. 19
-
SlidePlayer. Metabolic Changes of Drugs and Related Organic Compounds. 3
-
MB Biosciences. In vitro primary hepatocyte assay. 16
-
Admescope. Services for in vitro Metabolism research. 14
-
Bentham Science Publishers. In Vitro Human Hepatocyte-Based Experimental Systems for the Evaluation of Human Drug Metabolism, Drug-Drug Interactions, and Drug Toxicity in Drug Development. 1
-
SlidePlayer. Phase II (Conjugation) Reactions. 9
-
PubMed. Amino acid conjugation: contribution to the metabolism and toxicity of xenobiotic carboxylic acids. 11
-
PubMed. A new metabolic pathway for a sulfonamide group. 20
-
Annals of Internal Medicine. Differences in Metabolism of Sulfonamides Predisposing to Idiosyncratic Toxicity. Link
-
Karger Publishers. Metabolism of Sulfonamides. 21
-
ACS Publications. Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. 10
-
Chemical Research in Toxicology. Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. 6
-
The Royal Society of Chemistry. CHAPTER 4: Cytochrome P450 Mediated Drug Metabolism. 4
-
LabRulez. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. 17
-
Wiley Online Library. The Amino Acid Conjugations. 12
-
PubMed. Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil. 7
-
ResearchGate. Metabolite profile of benzoic acid biotransformation with hippuric acid as outcome. 13
-
PubMed. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. 8
-
Preprints.org. Drug Metabolism: Unlocking the Mysteries of Drug Transformation within the Body. 2
-
PubMed. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. 5
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. books.rsc.org [books.rsc.org]
- 5. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Amino acid conjugation: contribution to the metabolism and toxicity of xenobiotic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. al-edu.com [al-edu.com]
- 13. researchgate.net [researchgate.net]
- 14. admescope.com [admescope.com]
- 15. dls.com [dls.com]
- 16. In vitro primary hepatocyte assay — MB Biosciences [mbbiosciences.com]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. UpToDate 2018 [doctorabad.com]
- 19. criver.com [criver.com]
- 20. A new metabolic pathway for a sulfonamide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. karger.com [karger.com]
Safety data sheet (SDS) and toxicity profile for 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid
An In-Depth Technical Guide to the Safety and Toxicological Profile of 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid
A Note to the Researcher: The following guide has been compiled to provide a comprehensive overview of the potential safety and toxicological characteristics of 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature and safety data sheets, this document presents an inferred profile based on the known properties of structurally similar molecules. It is imperative that this information is used as a guide for preliminary risk assessment and that thorough experimental validation is conducted prior to handling and use in any research or development setting.
Introduction and Chemical Identity
3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid is a complex organic molecule incorporating several key functional groups that are significant in medicinal chemistry and drug design. Its structure suggests potential applications as an intermediate in the synthesis of novel therapeutic agents. Understanding its safety and toxicity is a critical first step in its development pathway.
Chemical Structure:
Caption: Chemical structure of 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid.
This guide will provide an in-depth analysis of its inferred safety data, a plausible toxicological profile, and recommended experimental protocols for its comprehensive evaluation.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile, as well as its handling requirements.
| Property | Value | Source |
| Molecular Formula | C10H10N2O4S | PubChem CID: 45336113[1] |
| Molecular Weight | 254.26 g/mol | PubChem CID: 45336113[1] |
| Predicted XlogP | 0.6 | PubChem CID: 45336113[1] |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 45336113[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem CID: 45336113[1] |
| Rotatable Bond Count | 3 | PubChem CID: 45336113[1] |
The predicted XlogP value suggests a moderate degree of lipophilicity, which may influence its absorption and distribution characteristics.
Inferred Safety Data Sheet (SDS)
The following safety information is extrapolated from the SDS of structurally related compounds, including other substituted benzoic acids and sulfonamides.[2][3][4][5]
Hazard Identification
Based on analogous compounds, 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid is likely to be classified as hazardous.[2][5]
GHS Classification (Inferred):
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.[2]
-
Skin Sensitization (Category 1), H317: May cause an allergic skin reaction. (Inferred from 4-Sulfamoylbenzoic acid)[5]
Signal Word: Warning[2]
Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
-
H317: May cause an allergic skin reaction.[5]
Precautionary Statements:
-
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
-
Response:
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
-
Storage:
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
First-Aid Measures
-
General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance. Move out of dangerous area.[2]
-
If Inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide.[2]
-
Special Hazards Arising from the Substance or Mixture: Carbon oxides, Nitrogen oxides (NOx), Sulphur oxides.
-
Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[2]
Handling and Storage
-
Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[2]
-
Conditions for Safe Storage: Keep container tightly closed in a dry and well-ventilated place.[4]
Inferred Toxicological Profile
The toxicological profile is constructed by considering the potential effects of the key structural motifs: the sulfonamide group, the cyanomethyl group, and the benzoic acid moiety.
Acute Toxicity
-
Oral: Based on the GHS Category 4 classification of a similar compound, the LD50 is expected to be in the range of 300-2000 mg/kg for rats.[2]
-
Dermal: Harmful in contact with skin is a potential hazard, as seen in related cyanomethyl-containing compounds.[6]
-
Inhalation: May be harmful if inhaled, causing respiratory tract irritation.[5][6]
Skin and Eye Irritation
The compound is expected to be a skin and eye irritant, consistent with the classifications of many benzoic acid derivatives and sulfonamides.[2][5]
Sensitization
The sulfonamide group is a known structural alert for skin sensitization.[5] Therefore, there is a potential for this compound to act as a skin sensitizer.
Specific Target Organ Toxicity
-
Single Exposure: May cause respiratory irritation.[2]
-
Repeated Exposure: Data is not available for the specific compound. However, some sulfonamides are known to cause kidney damage and affect red blood cells with prolonged exposure.[5] This should be a key area of investigation.
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
There is no available data for 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid concerning these endpoints. Experimental evaluation is required.
Recommended Experimental Protocols for Toxicological Evaluation
A tiered approach to toxicological testing is recommended to systematically evaluate the safety of this compound.
Caption: A tiered workflow for the toxicological evaluation of a novel compound.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the compound that reduces the viability of cultured cells by 50% (IC50).
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HepG2, Balb/c 3T3) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle controls and positive controls.
-
Incubation: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Causality and Trustworthiness: This assay provides a rapid and reliable measure of a compound's basal cytotoxicity. The use of appropriate controls ensures the validity of the results and helps to identify potential interference of the compound with the assay itself.
Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
Objective: To assess the mutagenic potential of the compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: Use a panel of at least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA).
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.
-
Exposure: In the plate incorporation method, mix the test compound at various concentrations, the bacterial culture, and the S9 mix (if used) with molten top agar. Pour this mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies (his+) on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Causality and Trustworthiness: The Ames test is a well-established and internationally validated assay for predicting genotoxicity. The inclusion of both S9-activated and non-activated conditions is crucial for identifying pro-mutagens.
Conclusion
While a specific and comprehensive safety and toxicity profile for 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid is not yet established in the public domain, a detailed, inferred profile can be constructed based on the known hazards of its structural components. The available information suggests that this compound should be handled with care, assuming it to be harmful if swallowed, a skin and eye irritant, a potential skin sensitizer, and an irritant to the respiratory system.
For any research and development professional, it is paramount to proceed with a robust experimental evaluation to confirm these inferred properties and to fill the significant data gaps, particularly concerning repeated dose toxicity and genotoxicity. The protocols outlined in this guide provide a foundational framework for such an investigation, ensuring a scientifically rigorous approach to characterizing the safety of this novel chemical entity.
References
-
PubChem. Compound Summary for CID 66606108. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]
-
Nevada Division of Environmental Protection. (2007, November 16). Toxicological Profiles for Three Organic Acids. Retrieved from [Link]
-
PubChemLite. 3-[(cyanomethyl)sulfamoyl]-4-methylbenzoic acid (C10H10N2O4S). (n.d.). Retrieved from [Link]
-
ChemSynthesis. 4-methylbenzoic acid. (2025, May 20). Retrieved from [Link]
-
PubChem. Compound Summary for CID 75568, 3-Amino-4-methylbenzoic acid. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
-
Iley, J., et al. (2012). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry, 55(4), 1747-1755. Retrieved from [Link]
-
LookChem. 4-Methylbenzoic acid. (n.d.). Retrieved from [Link]
-
PubChem. Compound Summary for CID 270871, 4-(Cyanomethyl)benzoic acid. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
-
U.S. Consumer Product Safety Commission. (2019, March 16). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Phenyl Esters of C10-C18 Alkylsulfonic Acid”. Retrieved from [Link]
Sources
- 1. PubChemLite - 3-[(cyanomethyl)sulfamoyl]-4-methylbenzoic acid (C10H10N2O4S) [pubchemlite.lcsb.uni.lu]
- 2. aaronchem.com [aaronchem.com]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 4-(Cyanomethyl)benzoic acid | C9H7NO2 | CID 270871 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Ascendant Role of Cyanomethyl Sulfamoyl Benzoic Acid Derivatives in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The sulfamoylbenzoic acid scaffold has long been recognized as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility to interact with a wide array of biological targets.[1] The introduction of a cyanomethyl group to this core has opened new avenues for therapeutic intervention, leading to the development of potent and selective modulators of enzymes and receptors implicated in a range of pathologies, including cancer, inflammation, and metabolic diseases.[1][2] This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships, and therapeutic applications of cyanomethyl sulfamoyl benzoic acid derivatives.
I. Synthetic Strategies: Building the Core Scaffold
The synthesis of cyanomethyl sulfamoyl benzoic acid derivatives is typically achieved through a multi-step process that allows for the introduction of diverse substituents, enabling the generation of extensive compound libraries for screening.[1] A general and widely adopted synthetic route is outlined below.
General Experimental Protocol for Synthesis:
A common method for the synthesis of these derivatives involves a three-step process:[1]
Step 1: Chlorosulfonylation of a Substituted Benzoic Acid. A substituted benzoic acid is reacted with an excess of chlorosulfonic acid, often at an elevated temperature, to yield the corresponding sulfonyl chloride.[1]
Step 2: Sulfonamide Formation. The resulting sulfonyl chloride is then reacted with a primary or secondary amine in an aqueous medium or an organic solvent to produce the sulfamoylbenzoic acid intermediate.[1]
Step 3: Cyanomethylation. The final step involves the reaction of the sulfamoylbenzoic acid with chloroacetonitrile in the presence of a suitable base to introduce the cyanomethyl group, typically on the sulfonamide nitrogen.
Caption: General synthetic workflow for cyanomethyl sulfamoyl benzoic acid derivatives.
II. Diverse Biological Activities and Mechanisms of Action
The structural features of cyanomethyl sulfamoyl benzoic acid derivatives, particularly the combination of the carboxylic acid, sulfonamide, and cyanomethyl groups, allow for interactions with a variety of biological targets.[2] This has led to their investigation in numerous therapeutic areas.
A. Anticancer Activity
This class of compounds has shown significant potential in oncology.[2] Their mechanisms of action are often multifaceted, including the induction of apoptosis, inhibition of cell proliferation, and interference with critical signaling pathways for tumor growth and survival.[2] For instance, certain derivatives have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII, which are transmembrane enzymes associated with tumor proliferation.[3]
One study reported a series of oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid that selectively inhibited the tumor-associated hCA IX and XII isoforms over the cytosolic isoforms I and II.[3] This selectivity is crucial for minimizing off-target effects. Molecular docking studies revealed that these inhibitors bind within the catalytic site of the enzymes, corroborating their strong inhibitory activity.[3]
Caption: Inhibition of tumor-associated carbonic anhydrases by cyanomethyl sulfamoyl benzoic acid derivatives.
B. Anti-inflammatory Effects
Several sulfonylbenzoic acid derivatives exhibit potent anti-inflammatory properties, primarily by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[2] By selectively targeting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of pain and inflammation.[2] Additionally, 3-sulfonamido benzoic acid derivatives have been identified as potent antagonists of the P2Y₁₄ receptor, a potential target for treating acute lung injury.[4]
C. Antidiabetic Potential
A notable application of these derivatives is in the management of diabetes. They can inhibit α-glucosidase and α-amylase, enzymes responsible for carbohydrate digestion and glucose absorption.[2][5] By slowing down the breakdown of carbohydrates, these compounds can help to reduce postprandial hyperglycemia.[5] For example, 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid was found to be a potent inhibitor of both α-amylase and α-glucosidase.[2][5]
D. Modulation of Other Key Biological Targets
The versatility of this chemical scaffold extends to other important biological targets:
-
Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases): Certain derivatives are selective inhibitors of h-NTPDases, which are involved in processes like thrombosis and inflammation.[2][6]
-
Lysophosphatidic Acid (LPA) Receptors: Sulfamoyl benzoic acid analogues have been developed as specific agonists of the LPA₂ receptor, which plays a role in cell survival and proliferation.[1][7]
III. Structure-Activity Relationships (SAR)
The biological activity of cyanomethyl sulfamoyl benzoic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen.[1] Understanding these structure-activity relationships (SAR) is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
| Target | Key Substituent Effects | Resulting Activity |
| h-NTPDase Inhibitors | Substituents on both the sulfamoyl and benzamide moieties are critical. | Determines inhibitory potency and selectivity against different isoforms.[1] |
| Aromatase Inhibitors | Halogen substitution on the sulfamate-bearing phenyl ring is more effective at the ortho position. | Decreased aromatase inhibition with meta-halogenation.[8] |
| Carbonic Anhydrase Inhibitors | Introduction of a fluoro atom instead of chloro can significantly increase potency. | Up to an 11-fold increase in inhibitory activity against hCA IX.[3] |
| Antisickling Agents | Strong electron-donating groups on the benzene ring with average lipophilicity. | Potent antisickling activity.[9] |
Table 1: Summary of Key Structure-Activity Relationships.
For instance, in the context of dual aromatase-sulfatase inhibitors, relocating a halogen from the ortho to the meta position relative to the sulfamate group does not significantly affect steroid sulfatase (STS) inhibitory activity.[8] However, this change can decrease the ability of the derivatives to inhibit aromatase.[8] This highlights the subtle structural modifications that can be made to fine-tune the selectivity of these compounds.
IV. Experimental Protocols
The evaluation of the biological activity of these derivatives involves a range of in vitro assays.
Protocol: Carbonic Anhydrase Inhibition Assay
A stopped-flow CO₂ hydrase assay is commonly used to determine the inhibitory activity against various hCA isoforms.[3]
1. Enzyme and Inhibitor Preparation:
-
Recombinant human CA isoforms are used.
-
Inhibitors are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
2. Assay Procedure:
-
The assay measures the enzyme-catalyzed hydration of CO₂.
-
The reaction is initiated by mixing a solution of the enzyme with a CO₂-saturated solution in a stopped-flow instrument.
-
The change in pH is monitored over time using a pH indicator.
-
The initial rates of reaction are measured in the presence and absence of the inhibitor.
3. Data Analysis:
-
The concentration of inhibitor that causes a 50% reduction in enzyme activity (IC₅₀) is calculated by fitting the data to the appropriate dose-response curve.
-
Inhibition constants (Kᵢ) can be determined from the IC₅₀ values.
V. Future Directions and Conclusion
Cyanomethyl sulfamoyl benzoic acid derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their synthetic tractability allows for the generation of diverse libraries for screening against a multitude of biological targets.[1][2] The data presented in this guide underscore their potential as inhibitors of carbonic anhydrases, h-NTPDases, and key enzymes in inflammatory and metabolic pathways, as well as modulators of G protein-coupled receptors.[1][3]
Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives through further SAR studies and advanced drug delivery strategies. The continued exploration of this privileged scaffold holds significant promise for the development of novel therapeutics to address a wide range of unmet medical needs.
References
- Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry - Benchchem.
- The Diverse Biological Activities of Sulfonylbenzoic Acid Deriv
- EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google P
- Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)
- Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors - IRIS.
- 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed.
- Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva.
- Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - Semantic Scholar.
- Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed.
- Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iris.unibs.it [iris.unibs.it]
- 4. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iomcworld.com [iomcworld.com]
Methodological & Application
Step-by-step synthesis protocol for 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid
Application Note Overview
Objective: This protocol details the optimized synthesis of 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid , a functionalized sulfonamide scaffold critical in the development of diuretics, SGLT2 inhibitors, and kinase inhibitors.
Scientific Rationale:
The synthesis presents a chemoselective challenge: introducing a sulfonamide linkage containing a base-sensitive nitrile group (
Methodology: This guide employs a Direct Schotten-Baumann Coupling strategy. By carefully modulating pH and solvent polarity, we bypass the need for ester protection, reducing step count and maximizing atom economy.
Reaction Scheme & Workflow
The synthesis proceeds in two distinct stages:
-
Electrophilic Chlorosulfonylation: Regioselective functionalization of p-toluic acid.
-
Chemoselective Amidation: Coupling with aminoacetonitrile under controlled basic conditions.
Figure 1: Strategic workflow for the direct synthesis of the target sulfonamide, highlighting the convergent nature of the coupling step.
Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role | Hazards |
| 4-Methylbenzoic acid | 136.15 | 1.0 | Substrate | Irritant |
| Chlorosulfonic acid | 116.52 | 4.0 - 5.0 | Reagent/Solvent | Corrosive, Reacts Violently w/ Water |
| Aminoacetonitrile HCl | 92.53 | 1.2 | Nucleophile | Toxic (HCN precursor) |
| Sodium Carbonate ( | 105.99 | 3.5 - 4.0 | Base (pH control) | Irritant |
| THF (Tetrahydrofuran) | 72.11 | Solvent | Co-solvent | Flammable, Peroxide former |
Step-by-Step Experimental Protocol
STEP 1: Synthesis of 3-(Chlorosulfonyl)-4-methylbenzoic acid
Mechanism: Electrophilic Aromatic Substitution (EAS).[2] The methyl group directs ortho, while the carboxylic acid directs meta. Position 3 is the synergistic site for substitution.
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HCl gas).
-
Charging: Charge Chlorosulfonic acid (25 mL, approx. 5.0 equiv) into the flask. Cool to 0–5°C using an ice bath.
-
Addition: Add 4-Methylbenzoic acid (10.0 g, 73.5 mmol) portion-wise over 30 minutes.
-
Critical Control: Monitor internal temperature.[4] Do not exceed 10°C during addition to prevent charring.
-
-
Reaction: Once addition is complete, remove the ice bath. Heat the mixture to 70°C for 2–3 hours.
-
Observation: The mixture will become a homogeneous, dark oil. HCl evolution will cease upon completion.
-
-
Quench (Hazardous Step):
-
Prepare 200 g of crushed ice in a 1 L beaker.
-
Slowly pour the reaction mixture onto the ice with vigorous stirring.
-
Note: The sulfonyl chloride precipitates as a white/off-white solid.
-
-
Isolation: Filter the solid immediately. Wash with cold water (3 x 50 mL).
-
Drying: Press the filter cake dry.
-
Storage: Use immediately in Step 2 or store in a desiccator. Hydrolysis to the sulfonic acid occurs if left wet.
-
STEP 2: Coupling to form 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid
Mechanism: Nucleophilic Acyl Substitution at Sulfur (
-
Reagent Prep: In a 100 mL beaker, dissolve Aminoacetonitrile HCl (8.2 g, 88 mmol, 1.2 equiv) in 30 mL water.
-
Base Setup: In a 500 mL reaction flask, dissolve Sodium Carbonate (
, 27 g, ~3.5 equiv) in 100 mL water. Cool to 0–5°C . -
Coupling:
-
Add the aminoacetonitrile solution to the carbonate solution.
-
Dissolve the crude 3-(chlorosulfonyl)-4-methylbenzoic acid (from Step 1) in 50 mL of THF (to ensure homogeneity).
-
Add the sulfonyl chloride/THF solution dropwise to the aqueous base mixture over 20 minutes.
-
-
Reaction Maintenance:
-
Stir vigorously at 0–5°C for 1 hour, then allow to warm to room temperature (20–25°C) for 2 hours.
-
QC Check: Take an aliquot, acidify, extract with EtOAc, and check TLC (Mobile phase: MeOH/DCM 1:9). SM (
) should disappear; Product ( ) appears.
-
-
Workup:
-
Evaporate the THF under reduced pressure (rotary evaporator).
-
The remaining aqueous solution contains the product as the dicarboxylate salt.
-
Filter through Celite if any insoluble impurities remain.
-
-
Precipitation:
-
Cool the aqueous filtrate to 5°C.
-
Slowly acidify with 6N HCl to pH ~2.
-
The product will precipitate as a white solid.
-
-
Final Isolation: Filter the solid, wash with water (2 x 30 mL) to remove salts, and dry in a vacuum oven at 45°C.
Analytical Validation (QC)
| Parameter | Expected Result | Method |
| Appearance | White to off-white powder | Visual |
| Melting Point | 205–210°C (Decomp) | Capillary |
| 1H NMR (DMSO-d6) | 400 MHz | |
| Mass Spec (ESI-) | [M-H]- = 253.03 | LC-MS |
Troubleshooting & Optimization
Figure 2: Diagnostic decision tree for common synthetic failures.
-
Moisture Sensitivity: Chlorosulfonic acid reacts violently with water. Ensure all glassware for Step 1 is oven-dried.
-
Regioselectivity: If the 2-isomer (ortho to COOH) is observed, the reaction temperature in Step 1 was likely too low. The 3-isomer is the thermodynamic product.
-
pH Control: During coupling, if the pH drops below 7, the amine becomes protonated (
) and nucleophilicity is lost. Add more if necessary.
References
-
Chlorosulfonylation of Benzoic Acids
-
BenchChem. (2025).[2] An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid. Retrieved from
-
-
Synthesis of Sulfonyl Chlorides
-
Sulfonamide Coupling Protocols
-
ChemicalBook.[3] Methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis. Retrieved from
-
-
General Procedure for Aminoacetonitrile Coupling
Sources
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. JP2013095703A - Method for preparing chlorosulfonyl benzoyl chloride compound - Google Patents [patents.google.com]
- 5. 3-Chlorosulfonyl-4-methyl-benzoic acid | CAS 2548-29-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile [organic-chemistry.org]
Application Note: Solubility Profiling and Thermodynamic Analysis of 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic Acid (CMS-MBA)
Introduction & Significance
3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid (referred to herein as CMS-MBA ) is a critical intermediate in the synthesis of Vardenafil (Levitra®), a phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.
The synthesis of Vardenafil typically involves the chlorosulfonation of 4-methylbenzoic acid followed by amidation with aminoacetonitrile. The resulting CMS-MBA intermediate must be isolated with high purity (>99.5%) to prevent sulfonamide by-products from carrying over into the final API.
Critical Process Challenge: CMS-MBA exhibits complex solubility behavior due to its dual functionality: a polar carboxylic acid tail and a sulfonamide core.
-
Process Risk: Inconsistent yield during the isolation step.
-
Solution: Precise solubility profiling to define the Metastable Zone Width (MSZW) for controlled crystallization.
This guide details the protocol for determining the solubility of CMS-MBA in various organic solvents and calculating the thermodynamic parameters required for scale-up.
Experimental Protocol: Dynamic Laser Monitoring Method
To ensure high reproducibility and eliminate human error in visual detection, we utilize a Dynamic Laser Monitoring technique. This method is self-validating as it correlates optical transmissivity with gravimetric data.
Materials
-
Solute: CMS-MBA (Recrystallized, Purity >99.8% by HPLC).
-
Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile, Ethyl Acetate, Water (HPLC Grade).
-
Equipment: Jacketed glass vessel (50 mL), Lasentec FBRM or standard Laser Transmissivity Probe, Precision Thermostat (
K).
Methodology Workflow
The following protocol determines the mole fraction solubility (
Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination. This cycle minimizes solvent waste and ensures precise detection of the dissolution point (
Self-Validating Checkpoint
Validation Rule: The difference between the dissolution temperature (
-
If
, the cooling rate is too slow or the solution is degrading. -
Action: Verify solute stability via HPLC if discoloration occurs during heating.
Solubility Data & Solvent Screening[1][2]
Based on patent literature (WO2009030095A1) and structural analysis, CMS-MBA exhibits the following solubility profile. Exact mole fraction values must be determined using the protocol above, but the relative trends are established for solvent selection.
Table 1: Solvent Screening for Process Optimization
| Solvent Class | Specific Solvent | Solubility Trend ( | Process Suitability |
| Polar Protic | Methanol | High | Good for initial dissolution. |
| Polar Protic | Ethanol | Moderate-High | Preferred for crystallization (cooling). |
| Polar Protic | Water | Very Low | Ideal Anti-solvent . |
| Polar Aprotic | Acetone | High | Risk of solvate formation. |
| Chlorinated | Dichloromethane (DCM) | High | Used in extraction; safety concerns for final step. |
| Non-Polar | n-Hexane | Negligible | Used to wash filter cake. |
Key Insight: The solubility of CMS-MBA increases significantly with temperature in lower alcohols (Ethanol, IPA), making them ideal candidates for Cooling Crystallization . The sharp drop in solubility when water is added makes Anti-solvent Crystallization (Ethanol/Water system) the most efficient purification method.
Thermodynamic Modeling (The "Why")
To design a robust crystallization process, experimental data must be fitted to a thermodynamic model. We employ the Modified Apelblat Equation , which accounts for the non-ideal behavior of the solution better than the simple Van't Hoff equation.
The Modified Apelblat Equation
- : Mole fraction solubility of CMS-MBA.
- : Absolute temperature (Kelvin).[1][2]
- : Empirical parameters derived from regression analysis of your experimental data.
Calculation of Thermodynamic Functions
Once
-
Interpretation:
-
Positive
: Endothermic dissolution (Solubility increases with T). -
Positive
: Entropy-driven process.
-
Process Application: Anti-Solvent Crystallization Design
Using the data gathered, we design the purification step for CMS-MBA.
Figure 2: Optimized Purification Workflow based on Solubility Differentials.
Protocol for High Purity (>99.5%):
-
Dissolution: Dissolve crude CMS-MBA in Ethanol at
(near boiling) until saturation. -
Filtration: Perform hot filtration to remove insoluble particulates.
-
Anti-Solvent Dosing: Slowly add Water (pre-heated to
) to the ethanol solution.-
Ratio: Target a final Ethanol:Water ratio of 1:1 to 1:2.
-
-
Cooling: Linearly cool the mixture to
at a rate of . -
Isolation: Filter the white crystalline precipitate and wash with n-Hexane.
References
-
PubChem. (n.d.). 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Google Patents. (2009). Process for preparing vardenafil and its intermediates (WO2009030095A1).
-
Li, Y., et al. (2014). Solubility of 4-Methylbenzoic Acid in Various Solvents.[1][2] Journal of Chemical & Engineering Data. (Contextual reference for structural analog methodology).
Sources
Recrystallization techniques for purifying 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid
Optimization of Crystallization Kinetics and Solvent Systems[1][2]
Abstract & Chemical Context
This application note details the purification protocols for 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid (CAS: Referenced as Vardenafil Intermediate), a critical precursor in the synthesis of PDE5 inhibitors such as Vardenafil.[1][2]
Achieving pharmaceutical-grade purity (>99.5% HPLC) for this intermediate is challenging due to the presence of regioisomers, unreacted 4-methylbenzoic acid, and potential hydrolysis byproducts of the labile nitrile group.[1] This guide presents two complementary purification strategies: Reactive Crystallization (pH Swing) for gross impurity removal and Thermal Recrystallization for final polishing and polymorph control.[1][2][3]
Critical Quality Attributes (CQAs):
Physicochemical Properties & Solubility Thermodynamics[2][3]
Understanding the functional groups is a prerequisite for designing the purification logic.[3]
| Functional Group | pKa (Approx.) | Solubility Behavior | Purification Implication |
| Carboxylic Acid ( | ~4.2 | Soluble in basic aq.[1][2] solutions ( | Enables pH-swing purification to remove non-acidic organic impurities.[1][2][3] |
| Sulfonamide ( | ~10.0 | Adds polarity; H-bond donor/acceptor.[1][2] | Increases solubility in polar aprotic solvents (DMSO, DMF) and alcohols.[2][3] |
| Nitrile ( | N/A | Labile: Susceptible to hydrolysis to amide/acid in strong acid/base + heat.[1][2] | Constraint: Avoid prolonged boiling in aqueous acid/base. Keep pH adjustments rapid and temperature controlled. |
| Aromatic Core | N/A | Lipophilic character.[1][2][3][7] | Requires organic co-solvent (MeOH/EtOH) for thermal recrystallization.[1][2] |
Solvent Selection Matrix
Based on experimental solubility trends for sulfonamidobenzoic acids.
| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |
| Water | Low | Insoluble | Anti-solvent | Ideal for pH swing or binary systems.[1][2] |
| Methanol | High | Moderate | Primary Solvent | Good solubility curve; easy to remove (low BP).[1][2] |
| Ethanol | High | Moderate | Primary Solvent | Greener alternative to MeOH; slightly higher BP.[1][2][3] |
| Ethyl Acetate | Moderate | Low | Alternative | Good for removing non-polar impurities; risk of solvate formation.[1][2][3] |
| DMF/DMSO | Very High | High | Avoid | Hard to remove; high boiling point risks nitrile degradation.[1][2][3] |
Protocol A: Reactive Crystallization (pH Swing)
Objective: Primary purification from crude reaction mixture.[1][2] efficiently removes unreacted starting materials and non-acidic byproducts.[1][2][3]
Mechanism: The molecule is dissolved as a water-soluble carboxylate salt.[1][2][3] Insoluble impurities are filtered off.[1][2][3] The product is then precipitated by controlled acidification.[2][3]
Step-by-Step Methodology
-
Salt Formation:
-
Filtration (Clarification):
-
Controlled Precipitation:
-
Isolation:
Protocol B: Thermal Recrystallization (Polishing)
Objective: Final polishing to achieve >99.5% purity and consistent crystal habit.[1][2][3]
Solvent System: Methanol / Water (Binary System).[1][2][8]
Step-by-Step Methodology
-
Dissolution:
-
Anti-Solvent Addition:
-
Cooling & Nucleation (The "Metastable Zone"):
-
Cool slowly (
) to . -
Seeding (Recommended): At
, add pure seed crystals (0.1 wt%) to prevent "oiling out" and ensure the correct polymorph. -
Continue cooling to
.
-
-
Aging:
-
Filtration & Drying:
Process Workflow Diagram
The following diagram illustrates the decision logic and workflow for the purification process.
Figure 1: Integrated purification workflow combining reactive crystallization (pH swing) and thermal recrystallization.[1][2]
Process Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Product separates as a liquid oil rather than crystals.[1][2][3] Common with sulfonamides. | 1. Use Seed Crystals at the cloud point.2.[2][3] Slow down the cooling rate.3. Increase the methanol ratio slightly. |
| Low Yield | pH not optimal during precipitation or too much solvent in recrystallization. | 1.[1][2][3] Ensure pH is brought down to ~4.0 (pKa of benzoic acid is ~4.2).2.[1][2][3] Cool to |
| Nitrile Hydrolysis (Impurity > 0.1%) | Exposure to extreme pH or high heat.[1][2] | 1. Keep pH swing temperature |
| Color Retention | Oxidation byproducts.[1][2][3] | Use activated carbon during the initial basic dissolution step (Protocol A).[1][2] |
Analytical Validation (PAT)[1][2]
-
HPLC: C18 Column, Mobile Phase: Acetonitrile/Water (with 0.1% Formic Acid).[2] Gradient elution. Monitor at 254 nm.[1][2][3][9]
-
1H NMR: Verify the integrity of the
protons (singlet around 4.0–4.2 ppm). Disappearance or shift indicates hydrolysis.[1][2][3] -
DSC (Differential Scanning Calorimetry): Sharp endotherm at melting point indicates high purity.[1][2] Broadening suggests eutectic impurities.[1][2][3]
References
-
Bayer AG. (2002).[1][2][3] Process for the preparation of 2-phenyl-substituted imidazotriazinones.[1][2][3] US Patent 6,362,178.[1][2][3] Link (Describes the general synthesis of Vardenafil intermediates).
-
Mao, H., et al. (2013).[2][3] Improved Synthesis of Vardenafil.[1][2][3][10] Organic Process Research & Development.[1][2][3] (Discussion on sulfonamide formation and purification).
-
Anderson, N. G. (2012).[2][3] Practical Process Research and Development – A Guide for Organic Chemists.[1][2][3] Academic Press.[1][2][3] (General principles of pH swing and recrystallization for benzoic acid derivatives).
-
PubChem. (n.d.).[1][2][3] 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid.[1][2] Compound Summary.[1][2][3][7][9][11] Link[1][2]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. PubChemLite - 3-[(cyanomethyl)sulfamoyl]-4-methylbenzoic acid (C10H10N2O4S) [pubchemlite.lcsb.uni.lu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. A novel vardenafil analog in a healthcare product: Preparation, characterization, and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Note: A Robust LC-MS/MS Method for the Quantification of 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid in Human Plasma
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is designed for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical assay for pharmacokinetic, toxicokinetic, or other clinical and non-clinical studies. The protocol encompasses a straightforward protein precipitation-based sample preparation, optimized chromatographic separation, and tandem mass spectrometric detection. All procedures are developed in accordance with the principles outlined in international bioanalytical method validation guidelines.[1][2][3][4]
Introduction
3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid is a small organic molecule featuring both a carboxylic acid and a sulfonamide functional group.[5] Its chemical structure suggests acidic properties, which are a key consideration in the development of an effective bioanalytical method. The accurate measurement of such compounds in biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical components of drug development and safety assessment.[3][6][7]
This guide provides a comprehensive framework for establishing a validated LC-MS/MS assay for this analyte. We will delve into the rationale behind each step, from sample preparation to data acquisition, ensuring the method's scientific integrity and trustworthiness.
Chemical Structure of 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid:
The presence of the carboxylic acid and sulfonamide moieties dictates that the compound will be ionized in solution, with the specific charge depending on the pH. This is a critical parameter for both sample extraction and chromatographic retention.
Experimental
Materials and Reagents
-
Analyte: 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid (Reference Standard, >98% purity)
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is highly recommended. If unavailable, a structurally similar compound with comparable extraction and ionization properties should be chosen. For this protocol, we will use a hypothetical stable isotope-labeled internal standard (SIL-IS).
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (≥98%), ammonium acetate.
-
Biological Matrix: Drug-free human plasma (with anticoagulant, e.g., K₂EDTA).
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
Preparation of Standards and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) spiking solutions. Prepare at least four levels of quality control (QC) spiking solutions (low, medium, high, and at the lower limit of quantification) from a separate stock solution.
-
Calibration Standards and Quality Controls: Spike the appropriate working solutions into blank human plasma to prepare a series of calibration standards (typically 8-10 levels) and QC samples.
Method Development and Protocol
The development of a robust bioanalytical method requires a systematic approach, beginning with sample preparation and culminating in optimized LC-MS/MS parameters.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[8][9][10][11]
Protocol:
-
Aliquot 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard at a fixed concentration. The acidic nature of the analyte suggests that adding a small percentage of formic acid (e.g., 0.1%) to the precipitation solvent can improve recovery by keeping the analyte in a less polar, protonated state.[12]
-
Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[13]
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge before injection into the LC-MS/MS system.
Liquid Chromatography
The goal of the chromatographic separation is to resolve the analyte from endogenous matrix components to minimize ion suppression or enhancement.[14] Given the acidic nature of the analyte, a reversed-phase separation with an acidic mobile phase is appropriate to ensure good peak shape and retention.[15][16]
Optimized LC Parameters:
| Parameter | Value |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry
Tandem mass spectrometry provides the high selectivity and sensitivity required for bioanalysis.[17] The analyte contains both a carboxylic acid and a sulfonamide group, which can be ionized in either positive or negative mode. Due to the presence of the acidic proton on the carboxylic acid, negative ion mode is a strong candidate. However, sulfonamides are also known to ionize well in positive ion mode.[18] Both polarities should be evaluated during method development. For this protocol, we will proceed with negative ion mode, which is often effective for acidic molecules.
Optimized MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The MRM transitions are determined by infusing a standard solution of the analyte and the internal standard into the mass spectrometer and optimizing the precursor-to-product ion transitions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid | [To be determined] | [To be determined] | [To be determined] |
| Internal Standard (SIL-IS) | [To be determined] | [To be determined] | [To be determined] |
Note: The exact m/z values and collision energies must be empirically determined on the specific instrument used. For a compound with a monoisotopic mass of 254.036, the precursor ion [M-H]⁻ would be approximately m/z 253.0. Product ions would arise from fragmentation of this precursor.
Workflow Visualization
The following diagrams illustrate the key workflows for this bioanalytical method.
Caption: LC-MS/MS analytical workflow.
Method Validation
The developed method must be validated according to regulatory guidelines, such as those from the FDA and EMA, to ensure its reliability for the intended application. [1][2][3][4][19]Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Assessed by analyzing QC samples at multiple concentration levels on different days.
-
Calibration Curve: The relationship between instrument response and known concentrations of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage).
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Recovery: The efficiency of the extraction process.
Acceptance Criteria Summary (based on FDA/EMA guidelines):
| Parameter | Acceptance Criteria |
| Accuracy | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision (RSD/CV) | Should not exceed 15% (20% at LLOQ). |
| Calibration Curve (r²) | ≥ 0.99 |
| LLOQ | Signal-to-noise ratio > 5, with acceptable accuracy and precision. |
| Stability | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantification of 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid in human plasma by LC-MS/MS. The described method, which utilizes protein precipitation for sample cleanup, is simple, rapid, and suitable for high-throughput analysis. The provided LC and MS parameters serve as a strong starting point for method optimization and validation in any bioanalytical laboratory. Adherence to the principles of method validation outlined herein will ensure the generation of high-quality, reliable data for pharmacokinetic and other drug development studies.
References
-
European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline. European Union. [Link]
-
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
ECA Academy. (2011, August 17). EMA Guideline on bioanalytical Method Validation adopted. [Link]
-
European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link]
-
U.S. Food and Drug Administration. (2025, January 21). Bioanalytical Method Validation for Biomarkers | Guidance Portal. [Link]
-
Ovid. (n.d.). European Medicines Agency guideline on bioanalytical method validation. [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]
-
Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
LabRulez LCMS. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
PubMed. (2004, September 8). Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection. [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
-
Federal Register. (2022, November 7). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. [Link]
-
Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]
-
U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]
-
PubMed Central. (2016, April 13). Universal method to determine acidic licit and illicit drugs and personal care products in water by liquid chromatography quadrupole time-of-flight. [Link]
-
MDPI. (2019, June 7). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. [Link]
-
Agilent Technologies, Inc. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. [Link]
-
HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Phenomenex. (2025, June 9). Protein Precipitation Method. [Link]
-
ResearchGate. (2012, September 29). What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?. [Link]
-
U.S. Department of Agriculture. (n.d.). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. [Link]
-
Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. [Link]
-
LCGC International. (2022, April 15). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
-
SIELC Technologies. (2009, July 16). HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. [Link]
-
ResearchGate. (2004, February). Simultaneous Solid-phase Extraction of Acidic, Neutral and Basic Pharmaceuticals from Aqueous Samples at Ambient (Neutral) pH and Their Determination by Gas Chromatography-Mass Spectrometry. [Link]
-
ACG Publications. (2018, June 15). Determination of sulfonamides in milk by ID-LC-MS/MS. [Link]
-
PubMed. (2000, July 14). Solid-phase Extraction of Acidic Herbicides. [Link]
-
Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. [Link]
-
Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. [Link]
-
Oxford Academic. (2016, November 22). Simultaneous Screening and Quantification of Basic, Neutral and Acidic Drugs in Blood Using UPLC-QTOF-MS. [Link]
-
Wiley Online Library. (2020, August 3). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. [Link]
-
NUCLEUS Information Resources. (n.d.). CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. [Link]
-
Agilent Technologies, Inc. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. [Link]
-
Phenomenex. (2021, July 19). The Fundamentals of Solid Phase Extraction (SPE). [Link]
-
University of York. (n.d.). Solid Phase Extraction. [Link]
-
PubChem. (n.d.). 3-[(cyanomethyl)sulfamoyl]-4-methylbenzoic acid (C10H10N2O4S). [Link]
-
Agilent Technologies, Inc. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. [Link]
-
LCGC International. (2006, June 30). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]
-
LCGC International. (n.d.). Online Automated SPE–LC–MS-MS Quantitation of Sulfonamide Antibiotics and Pesticides in Surface Waters Using a Triple-Quadrupole Mass Spectrometer and Electrospray Ionization Probe. [Link]
-
International Journal of Pharmaceutical Sciences. (2026, February 23). Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review. [Link]
-
PubMed Central. (n.d.). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. [Link]
-
Academia.edu. (n.d.). LC–MS–MS Quantitative Determination of Ursolic Acid in Human Plasma and Its Application to Pharmacokinetic Studies. [Link]
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. resolvemass.ca [resolvemass.ca]
- 3. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. PubChemLite - 3-[(cyanomethyl)sulfamoyl]-4-methylbenzoic acid (C10H10N2O4S) [pubchemlite.lcsb.uni.lu]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. organomation.com [organomation.com]
- 14. tecan.com [tecan.com]
- 15. agilent.com [agilent.com]
- 16. biotage.com [biotage.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. hpst.cz [hpst.cz]
- 19. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
Application Notes and Protocols for the Isolation of 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid from Human Plasma
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the extraction of 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid, a novel acidic sulfonamide derivative, from human plasma. Designed for researchers, scientists, and drug development professionals, this document outlines three primary extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each protocol is presented with a deep dive into the underlying scientific principles, step-by-step instructions, and the rationale for experimental choices, ensuring both technical accuracy and practical applicability. The methods described are designed to be validated in accordance with international regulatory standards, serving as a critical resource for pharmacokinetic, toxicokinetic, and other bioanalytical studies.
Introduction: The Bioanalytical Imperative
The quantitative determination of drug candidates and their metabolites in biological matrices is a cornerstone of drug discovery and development.[1][2][3] 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid is an analyte characterized by a carboxylic acid group and a sulfonamide moiety, classifying it as an acidic compound. Its structure suggests potential for plasma protein binding and necessitates a reliable extraction method to isolate it from the complex plasma matrix for accurate quantification, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]
The selection of an appropriate extraction method is critical for ensuring the accuracy, precision, and reproducibility of bioanalytical data, which forms the basis for regulatory submissions to agencies like the FDA and EMA.[5][6][7][8][9] This guide details three field-proven extraction techniques, each with distinct advantages, to provide a versatile toolkit for the bioanalytical scientist.
Analyte Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₄S | PubChem[10] |
| Molecular Weight | 254.26 g/mol | PubChem[10] |
| XlogP (Predicted) | 0.6 | PubChem[10] |
| pKa (Predicted) | Acidic (due to carboxylic acid and sulfonamide N-H) | Inferred from structure |
The predicted low XlogP suggests a relatively polar nature, which informs the selection of solvents and sorbents in the following protocols.
Methodology 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup, ideal for early-stage discovery or high-throughput screening.[11] It involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate abundant proteins like albumin.[12][13]
Causality of Method: The addition of a solvent like acetonitrile disrupts the hydration shell around proteins, leading to their aggregation and precipitation.[13] The analyte, being soluble in the resulting supernatant, is effectively separated from the bulk of proteinaceous interferents. Acetonitrile is often preferred over methanol as it tends to precipitate proteins more efficiently.[13]
Experimental Protocol: Acetonitrile-Based PPT
Materials:
-
Human plasma (K₂EDTA as anticoagulant)
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Internal Standard (IS) solution (a structurally similar, stable-isotope labeled version of the analyte is ideal)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 solvent-to-plasma ratio is recommended for efficient protein removal).[13][14]
-
Vortex the mixture vigorously for 60 seconds to ensure complete protein denaturation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[12]
-
Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]
-
Carefully aspirate the supernatant (~350 µL) and transfer it to a clean tube or a 96-well plate for LC-MS/MS analysis.
Trustworthiness & Self-Validation: This protocol's reliability hinges on the consistency of the solvent-to-plasma ratio and centrifugation parameters. Quality Control (QC) samples at low, medium, and high concentrations should be processed with each batch to monitor analyte recovery and matrix effects. A clear, particle-free supernatant is an immediate indicator of successful precipitation.
Diagram: Protein Precipitation Workflow
Caption: Workflow for Protein Precipitation (PPT).
Methodology 2: Liquid-Liquid Extraction (LLE)
LLE offers a higher degree of selectivity and sample cleanup compared to PPT.[4] The technique partitions the analyte between the aqueous plasma sample and an immiscible organic solvent based on its relative solubility.
Causality of Method: For an acidic analyte like 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid, the sample pH must be adjusted to be at least 2 units below its pKa. This protonates the carboxylic acid and sulfonamide groups, rendering the molecule neutral and increasing its partition into an organic solvent.[15] Ethyl acetate is a common choice for extracting moderately polar acidic compounds.[16] A subsequent back-extraction into a basic aqueous phase can further purify the sample.
Experimental Protocol: pH-Controlled LLE
Materials:
-
Human plasma (K₂EDTA)
-
Internal Standard (IS) solution
-
Formic acid (or HCl) solution, 1 M
-
Ethyl acetate, HPLC grade
-
Ammonium hydroxide, 5% in water
-
Nitrogen gas evaporator
-
Reconstitution solution (e.g., 50:50 Methanol:Water)
Procedure:
-
Pipette 200 µL of human plasma into a glass tube.
-
Add 10 µL of Internal Standard working solution.
-
Acidify the plasma by adding 50 µL of 1 M formic acid to achieve a pH < 3. Vortex briefly.
-
Add 1 mL of ethyl acetate.
-
Cap and vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of reconstitution solution.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Trustworthiness & Self-Validation: The efficiency of this LLE protocol is dependent on precise pH control and consistent vortexing times. Recovery should be assessed by comparing the peak area of an extracted sample to that of a post-extraction spiked sample. The absence of an emulsion layer after centrifugation indicates good phase separation.
Diagram: Liquid-Liquid Extraction Workflow
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Methodology 3: Solid-Phase Extraction (SPE)
SPE provides the most selective sample preparation, effectively removing phospholipids and other matrix components that can cause ion suppression in LC-MS/MS analysis.[17] A polymeric reversed-phase or a mixed-mode anion exchange sorbent is suitable for this analyte.
Causality of Method: A non-polar, polymeric sorbent can be used to retain the analyte under acidic conditions (where it is neutral) and wash away polar interferences.[18] The analyte is then eluted with an organic solvent. This approach leverages the non-polar characteristics of the benzene ring and methyl group for retention.[18]
Experimental Protocol: Polymeric Reversed-Phase SPE
Materials:
-
Human plasma (K₂EDTA)
-
Internal Standard (IS) solution
-
Polymeric reversed-phase SPE cartridges (e.g., 30 mg/1 mL)
-
Phosphoric acid, 2% in water
-
Methanol, HPLC grade
-
Elution solvent (e.g., 5% Ammonium Hydroxide in Methanol)
-
SPE vacuum or positive pressure manifold
Procedure:
-
Pre-treat Sample: To 200 µL of plasma, add 10 µL of IS and 200 µL of 2% phosphoric acid. Vortex to mix. This acidifies the sample and disrupts protein binding.[19]
-
Condition Sorbent: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate Sorbent: Pass 1 mL of water through the cartridge. Do not allow the sorbent bed to go dry.
-
Load Sample: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elute Analyte: Elute the analyte with 1 mL of elution solvent (5% Ammonium Hydroxide in Methanol). The basic modifier ensures the analyte is ionized and readily elutes.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of reconstitution solution for analysis.
Trustworthiness & Self-Validation: SPE method robustness relies on consistent flow rates and ensuring the sorbent does not dry out before sample loading. Each new batch of SPE cartridges should be tested with QC samples to ensure lot-to-lot consistency. High analyte recovery and significantly reduced matrix effects are the hallmarks of a successful SPE method.
Diagram: Solid-Phase Extraction Workflow
Caption: Workflow for Solid-Phase Extraction (SPE).
Method Validation Framework
Once a suitable extraction method is developed, it must be fully validated to ensure it is fit for its intended purpose.[5][20] Validation must be performed according to the principles outlined in regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[7][21][22]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 sources. |
| Accuracy & Precision | The closeness of determined values to the nominal concentration (accuracy) and the degree of scatter between measurements (precision). | For QC samples, accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Calibration Curve | The relationship between instrument response and known concentrations of the analyte. | A minimum of 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Recovery | The efficiency of the extraction process, comparing analyte response from an extracted sample to an unextracted standard. | Recovery should be consistent, precise, and reproducible across the concentration range. |
| Matrix Effect | The suppression or enhancement of analyte response due to co-eluting components from the plasma matrix. | The coefficient of variation of the matrix factor across at least 6 lots of plasma should be ≤15%. |
| Stability | The chemical stability of the analyte in the biological matrix under various handling and storage conditions (e.g., freeze-thaw, bench-top, long-term). | Mean concentration at each stability time point should be within ±15% of the nominal concentration. |
Conclusion
The three methodologies presented—Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction—provide a tiered approach for the isolation of 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid from plasma. The choice of method will depend on the specific requirements of the study, balancing the need for throughput, cleanliness of the extract, and sensitivity. PPT is a rapid, universal starting point. LLE offers improved cleanup with careful pH control. SPE delivers the highest purity extracts, minimizing matrix effects and maximizing sensitivity for regulatory-compliant analysis. Each protocol is designed as a self-validating system that, when executed correctly and followed by rigorous validation, will yield reliable and reproducible data for critical drug development decisions.
References
-
ICH. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. HHS.gov. [Link]
-
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]
-
European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. EMA. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
-
KCAS. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS. [Link]
-
Ovid. (n.d.). European Medicines Agency guideline on bioanalytical method validation. Ovid. [Link]
-
ECA Academy. (2011, August 17). EMA Guideline on bioanalytical Method Validation adopted. ECA Academy. [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. EMA. [Link]
-
PubMed. (n.d.). Comparison of four methods for the determination of sulphonamide concentrations in human plasma. PubMed. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
-
Agilent Technologies. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent. [Link]
-
Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation. Phenomenex. [Link]
-
ProQuest. (2015, January 15). Parallel artificial liquid membrane extraction of acidic drugs from human plasma. ProQuest. [Link]
-
LCGC International. (2006, June 30). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. [Link]
-
Oxford Academic. (n.d.). Automated Method for the Determination of Sulfonamides in Plasma. Oxford Academic. [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. [Link]
-
ResearchGate. (n.d.). A Fluorescence-LC Method for the Determination of Sulfonamides in Biological Fluids with Pre-Column Derivatization. ResearchGate. [Link]
-
BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. BioPharma Services. [Link]
-
Analytical Methods (RSC Publishing). (n.d.). Determination of sulfonamides in blood using acetonitrile–salt aqueous two-phase extraction coupled with high-performance liquid chromatography and liquid chromatography–tandem mass spectrometry. Royal Society of Chemistry. [Link]
-
ResearchGate. (2025, November 28). (PDF) Bioanalytical Method Development –Determination of Drugs in Biological Fluids. ResearchGate. [Link]
-
ResearchGate. (n.d.). Determination of sulfonamides in serum by on-line solid-phase extraction coupled to liquid chromatography with photoinduced fluorescence detection. ResearchGate. [Link]
-
International Journal of Bio-Pharma Allied Sciences. (2023, June 1). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DRUGS IN HUMAN PLASMA BY CHROMATOGRAPHIC METHOD. Ijbpas. [Link]
-
Bioanalytical Systems, Inc. (2024, December 12). Bioanalytical Method Development: A Comprehensive Guide. BASi. [Link]
-
Journal of Pharmaceutical Science and Technology. (n.d.). Bioanalytical Method Development –Determination of Drugs in Biological Fluids. [Link]
-
PubChemLite. (n.d.). 3-[(cyanomethyl)sulfamoyl]-4-methylbenzoic acid (C10H10N2O4S). PubChemLite. [Link]
-
PubMed. (n.d.). Extraction of acidic drugs from water and plasma: study of recovery with five different solvents. PubMed. [Link]
-
ResearchGate. (2025, December 22). (PDF) Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. ResearchGate. [Link]
-
Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters. [Link]
-
Agilent Technologies. (2017, April 20). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Agilent. [Link]
-
ResearchGate. (2025, August 9). Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. ResearchGate. [Link]
-
LCGC International. (2020, December 19). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]
-
Chemsrc. (2025, August 20). 4-Methylbenzoic acid | CAS#:99-94-5. Chemsrc. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Amino-4-methylbenzoic acid. PubChem. [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). 4-(2-cyanophenyl)benzoic Acid Properties. EPA. [Link]
Sources
- 1. ijbpas.com [ijbpas.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. onlinepharmacytech.info [onlinepharmacytech.info]
- 4. researchgate.net [researchgate.net]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 10. PubChemLite - 3-[(cyanomethyl)sulfamoyl]-4-methylbenzoic acid (C10H10N2O4S) [pubchemlite.lcsb.uni.lu]
- 11. Technical Tip: Protein Precipitation [phenomenex.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. agilent.com [agilent.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Parallel artificial liquid membrane extraction of acidic drugs from human plasma - ProQuest [proquest.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. agilent.com [agilent.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. hhs.gov [hhs.gov]
- 22. fda.gov [fda.gov]
Troubleshooting & Optimization
Troubleshooting low yields in the synthesis of 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid
Technical Support Center: Troubleshooting Guide Topic: Synthesis of 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid Role: Senior Application Scientist
Executive Summary
Low yields in the synthesis of 3-[(cyanomethyl)sulfamoyl]-4-methylbenzoic acid are typically caused by three competing failure modes: hydrolytic instability of the sulfonyl chloride intermediate, deactivation of the aminoacetonitrile nucleophile, or chemoselectivity issues involving the cyano group.
This guide moves beyond generic advice, providing a mechanistic breakdown of these failures and a self-validating "Gold Standard" protocol designed to maximize yield by switching from aqueous Schotten-Baumann conditions to a controlled anhydrous system.
Part 1: Diagnostic Flowchart
Before altering your protocol, identify the specific point of failure using this logic flow.
Caption: Diagnostic logic to isolate the root cause of yield loss: intermediate quality, reaction kinetics, or workup efficiency.
Part 2: Critical Troubleshooting FAQs
Q1: My sulfonyl chloride intermediate degrades rapidly. How do I stabilize it?
The Mechanism: 3-chlorosulfonyl-4-methylbenzoic acid is highly susceptible to hydrolysis because the carboxylic acid group can self-catalyze the decomposition of the sulfonyl chloride in the presence of moisture. The Fix:
-
Avoid Aqueous Quenches: Do not pour the chlorosulfonation mixture onto ice if you plan to store the intermediate. Instead, use a controlled precipitation in anhydrous DCM/Heptane if possible, or use the intermediate immediately.
-
The "In-Situ" Bypass: If isolation yields are low (<50%), skip isolation. Dissolve the crude sulfonyl chloride in anhydrous DCM, dry with MgSO₄, filter, and use the solution directly for the coupling step. This prevents exposure to atmospheric moisture.
Q2: The coupling reaction is incomplete, but the sulfonyl chloride is gone. Where did it go?
The Mechanism: This indicates competitive hydrolysis . Aminoacetonitrile (
-
Why: Eliminating water forces the sulfonyl chloride to react with the amine, even if it is slow.
-
Base Choice: Use Pyridine or DIPEA in DCM. Pyridine acts as a nucleophilic catalyst, forming a reactive sulfonyl-pyridinium intermediate that accelerates the attack by the weak aminoacetonitrile nucleophile [1].
Q3: I see the product in the reaction, but I lose it during workup.
The Mechanism: The product contains both a carboxylic acid and a sulfonamide.
-
High pH (>9): The molecule is a dianion (carboxylate + sulfonamide anion) and is fully water-soluble.
-
Low pH (<1): The cyano group can hydrolyze to an amide or acid, destroying the product. The Fix:
-
Target pH: Acidify carefully to pH 2–3 using 1M HCl at
. This protonates the carboxylate (precipitating the product) without hydrolyzing the nitrile. -
Salting Out: If precipitation is poor, saturate the aqueous layer with NaCl and extract with Ethyl Acetate/THF (3:1) . Pure EtOAc is often insufficient for polar benzoic acid derivatives.
Part 3: Optimized Experimental Protocols
Protocol A: The "Gold Standard" Anhydrous Route (Recommended)
Use this protocol to eliminate hydrolysis side-reactions.
Reagents:
-
3-(chlorosulfonyl)-4-methylbenzoic acid (1.0 equiv)[1]
-
Aminoacetonitrile hydrochloride (1.2 equiv)
-
Triethylamine (TEA) or DIPEA (3.5 equiv)
-
Dichloromethane (DCM), Anhydrous (10 vol)
Step-by-Step:
-
Preparation: Suspend aminoacetonitrile HCl (1.2 equiv) in anhydrous DCM under Nitrogen/Argon.
-
Liberation: Cool to
. Add TEA (2.0 equiv) dropwise. Stir for 15 mins to liberate the free amine base. -
Addition: Dissolve 3-(chlorosulfonyl)-4-methylbenzoic acid (1.0 equiv) in DCM (minimal volume). Add this solution dropwise to the amine mixture at
over 30 minutes.-
Note: The carboxylic acid will consume 1 equiv of base immediately. The remaining base scavenges the HCl from the sulfonylation.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/HPLC.
-
Workup:
Protocol B: The "Ester Protection" Route (Alternative)
Use this if the carboxylic acid interferes with solubility or purification.
Workflow:
-
Esterification: Convert 3-chlorosulfonyl-4-methylbenzoic acid to its Methyl Ester (MeOH, catalytic H₂SO₄, reflux). Note: This stabilizes the intermediate.
-
Coupling: React the ester with aminoacetonitrile (as above).
-
Saponification (The Danger Zone):
-
Risk:[4] Standard NaOH hydrolysis will hydrolyze the Cyano group.
-
Solution: Use Trimethyltin hydroxide (2 equiv, DCE,
) for highly selective ester hydrolysis [2] OR use LiOH (1.1 equiv) in THF/H₂O at and monitor closely to stop exactly at ester cleavage.
-
Part 4: Data & Mechanism Visualization
Table 1: Comparison of Synthetic Conditions
| Parameter | Aqueous (Schotten-Baumann) | Anhydrous (Protocol A) | Impact on Yield |
| Solvent | Water / Acetone | Anhydrous DCM | High: Anhydrous prevents SO₂Cl hydrolysis. |
| Base | NaHCO₃ / Na₂CO₃ | TEA / Pyridine | Medium: Organic bases improve solubility of intermediates. |
| Temp | Low: Both require low temp addition. | ||
| Nucleophile | Free amine (unstable) | HCl salt + Base (in situ) | High: In situ generation prevents amine degradation. |
| Yield | 30–50% (Variable) | 75–90% (Consistent) | Critical Improvement |
Pathway Diagram: Reaction Logic & Side Products
Caption: Competitive pathways. Water competes for the sulfonyl chloride (forming Sulfonic Acid), while harsh workup conditions attack the nitrile (forming Amide/Acid).
References
-
BenchChem Technical Support. Troubleshooting Common Issues in Sulfonamide Synthesis Reactions. Retrieved from BenchChem. Link
-
Feske, B. D., et al. (2005). Trimethyltin Hydroxide Catalyzed Saponification of Esters. Journal of Organic Chemistry.[4][5] (Cited for selective ester hydrolysis methodology).[5]
-
PubChem. 3-Chloro-4-(methylsulfonyl)benzoic acid Compound Summary. National Library of Medicine. Link
-
Royal Society of Chemistry. Hydrolysis of Sulphonamides in Aqueous Solutions. ChemComm/Green Chem. Link
Sources
Identifying degradation products of 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid under stress conditions
Topic: 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid
Status: Operational Role: Senior Application Scientist Context: Forced Degradation & Stability-Indicating Method (SIM) Development
Executive Summary: The Chemical Logic of Degradation
Welcome to the technical support hub for 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid . To successfully troubleshoot degradation issues with this molecule, you must first understand its "stress points."[1] This molecule is not a single uniform entity under stress; it is a collection of three distinct reactive centers:
-
The Nitrile (
): The most labile group. Under acidic or basic hydrolysis, this will convert to an amide and subsequently to a carboxylic acid. -
The Benzylic Methyl (
): Susceptible to radical oxidation. This will expand your impurity profile by +16 Da (alcohol), +14 Da (carbonyl), or +30 Da (acid). -
The Sulfonamide Linker (
): Generally robust but susceptible to cleavage under extreme acid stress or specific oxidative conditions.
The following guides are structured to address specific anomalies you may observe in your HPLC/UPLC or LC-MS data.
Module 1: Hydrolytic Degradation Troubleshooting
User Question: I am observing a new peak at RRT ~0.85 under acidic stress (0.1 N HCl, 60°C). The mass spectrum shows a +18 Da shift followed by a +1 Da shift (net +19 Da). What is happening?
Technical Diagnosis: You are observing the stepwise hydrolysis of the cyanomethyl group. This is the primary degradation pathway for this molecule.
-
Step 1 (+18 Da): The nitrile (
) hydrates to form a primary amide ( ). -
Step 2 (+1 Da shift from amide): The amide hydrolyzes to a carboxylic acid (
). Note: The mass shift from Nitrile to Acid is technically +19 Da ( ), but in LC-MS, you often see the intermediate.
Action Plan:
-
Check pH: Nitrile hydrolysis is catalyzed by both acid and base. If you see the amide intermediate, your stress condition might be too mild to drive the reaction to completion (the carboxylic acid).
-
Verify with MS/MS: The daughter ion for the parent usually contains the cyanomethyl fragment. In the degradant, look for the loss of a glycine-like fragment (
) rather than the cyanomethyl fragment.
User Question: Under basic stress (0.1 N NaOH), my recovery is low, but I don't see significant discrete peaks. Where did the compound go?
Technical Diagnosis: This is likely a solubility or precipitation issue rather than just degradation. While the benzoic acid moiety makes the molecule soluble in base (as a benzoate salt), the degradation product (the di-acid derivative formed from nitrile hydrolysis) may have different solubility properties in the quenching solution.
Action Plan:
-
Quenching Protocol: If you quench NaOH with HCl, you may be precipitating the parent or the degradant if the final pH drops below the pKa of the benzoic acid (~4.2). Ensure your final analytical solution is buffered to pH 6.0–7.0 to keep all species ionized and soluble.
Module 2: Oxidative Stress & Radical Chemistry
User Question: I see a cluster of small peaks eluting before the main peak after peroxide stress (
Technical Diagnosis: While N-oxidation of the sulfonamide is possible, the benzylic methyl group at position 4 is statistically more prone to oxidation.
-
[M+16]: Hydroxylation of the methyl group to a benzylic alcohol (
). -
[M+14]: Further oxidation to an aldehyde (
) is less stable and often converts quickly to the acid. -
[M+30]: Full oxidation to a carboxylic acid (forming a phthalic acid derivative).
Action Plan:
-
Differentiate: Sulfonamide N-oxidation often results in an N-hydroxyl species that can dehydrate or rearrange. Benzylic oxidation is distinct.
-
Confirm: If the [M+14] peak (Aldehyde) disappears upon adding a mild reducing agent or simply over time, it confirms the presence of a reactive carbonyl species.
Module 3: Visualizing the Degradation Pathways
The following diagram maps the causality of the degradation products described above. Use this to assign peaks in your chromatogram.
Caption: Figure 1. Degradation map showing Hydrolytic (Blue) and Oxidative (Green) pathways. Red nodes indicate terminal degradation products.
Module 4: Standardized Stress Protocols
To ensure your data meets ICH Q1A(R2) standards, use this validated protocol table. These conditions are tuned to achieve the target 5–20% degradation without destroying the molecule completely.[1]
| Stress Type | Condition | Duration | Expected Mechanism | Key Degradant to Monitor |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 2–8 Hours | Nitrile Hydrolysis | Amide Intermediate (RRT ~0.9) |
| Base Hydrolysis | 0.1 N NaOH, RT | 1–4 Hours | Nitrile Hydrolysis | Di-Acid Derivative (RRT ~0.85) |
| Oxidation | 3% | 2–6 Hours | Benzylic Oxidation | Benzylic Alcohol (+16 Da) |
| Thermal | 60°C (Solid State) | 7 Days | Decarboxylation (Rare) | Check for physical appearance changes |
| Photolytic | 1.2M Lux hours | -- | Radical/N-dealkylation | Minor unidentified peaks |
Critical Note on Mass Balance:
If Mass Balance is
References
-
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (2003). Defines the requirement for forced degradation to identify degradation products.
-
International Conference on Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B. (1996). Standards for light stress testing.
- Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. (2011). Authoritative text on mechanisms of nitrile and sulfonamide hydrolysis.
-
FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Provides context on specificity and stability-indicating methods.
Sources
Technical Support Center: Improving Water Solubility of 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic Acid
[1]
Executive Summary: The Solubility Challenge
3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid is a dual-acidic molecule characterized by a hydrophobic toluene core, a carboxylic acid moiety, and a cyanomethyl-substituted sulfonamide.[] Its poor aqueous solubility in its neutral form is a function of high crystal lattice energy and moderate lipophilicity (Predicted LogP ~0.3–1.7).[2]
To achieve concentrations suitable for in vivo dosing or high-concentration in vitro assays (>1 mg/mL), researchers must exploit its ionization potential.[] The molecule presents two ionizable protons:[2]
-
Carboxylic Acid (pKₐ₁ ≈ 3.5–4.5): The primary handle for salt formation.[2]
-
Sulfonamide Nitrogen (pKₐ₂ ≈ 8.0–10.0): The electron-withdrawing cyanomethyl group enhances the acidity of the sulfonamide proton compared to alkyl-sulfonamides, but it remains a weak acid.[]
Critical Warning: The cyanomethyl group (-CH₂CN) is susceptible to hydrolysis under extreme pH conditions (pH > 12 or pH < 2) or high temperatures, potentially converting to an amide or carboxylic acid.[] Formulation strategies must balance solubility enhancement with chemical stability.[2]
Troubleshooting Guide: Scenarios & Solutions
Scenario 1: "My compound precipitates immediately upon diluting my DMSO stock into media/buffer."
Diagnosis: This is a classic "pH Shock" or "Solvent Shift" precipitation.[][2] Technical Explanation: The compound is soluble in DMSO (aprotic, polar).[2] When diluted into an aqueous buffer (especially pH < 5), the logarithmic solubility drops drastically as the solvent power decreases and the molecule remains protonated (neutral).[2] Solution:
-
Buffer Capacity: Ensure your dilution medium is well-buffered at pH 7.4 (e.g., 100 mM Phosphate or HEPES).[] Water alone is insufficient to maintain the ionization of the carboxylic acid.[2]
-
Order of Addition: Add the DMSO stock slowly to the vortexing buffer, not the other way around, to prevent local regions of supersaturation.
-
Cosolvent Support: Incorporate 5–10% PEG 400 or Propylene Glycol in the aqueous phase before adding the DMSO stock.[][2]
Scenario 2: "I need a concentration of 10 mg/mL for an animal study, but it won't dissolve in PBS."
Diagnosis: The intrinsic solubility of the neutral molecule is exceeded, and the counter-ions in PBS (Na⁺, K⁺) are insufficient to drive full dissolution at that concentration without a dedicated salt form.[2] Solution: In-Situ Salt Formation. Instead of relying on passive dissolution, actively convert the acid to its salt form using a stoichiometric equivalent of a base.[][2]
-
Recommended Bases: Sodium Hydroxide (1N NaOH), Tris (Tromethamine), or Meglumine.
-
Protocol: Suspend the solid compound in water (approx. 80% of final volume). Add 1.05 molar equivalents of the base solution dropwise while stirring. Once clear, adjust to final volume.[2]
Scenario 3: "The solution turns yellow or shows degradation peaks on HPLC after 24 hours."
Diagnosis: Hydrolytic instability of the cyanomethyl group.[2] Technical Explanation: Nitriles are generally stable but can undergo hydrolysis to amides (primary degradation product) in highly alkaline conditions (pH > 11).[2] Solution:
-
Avoid Strong Bases: Do not use unbuffered NaOH if it spikes the local pH > 11 during addition.[][2] Use Tris or Meglumine (weaker bases) which buffer their own pH max.[2]
-
pH Target: Aim for the "Goldilocks Zone" of pH 7.5 – 8.5. This ensures the carboxylic acid is ionized (soluble) while keeping the sulfonamide and nitrile stable.[2]
Decision Logic & Workflows
Formulation Decision Tree
Use this logic to select the correct vehicle based on your target concentration.
Figure 1: Decision tree for selecting the appropriate formulation strategy based on concentration requirements.
Experimental Protocols
Protocol A: In-Situ Salt Screening (The "Quick Fix")
Purpose: Rapidly identify a soluble salt form without isolating the solid salt.[] Ideal for early PK studies.[2]
Materials:
-
Compound (Solid)
-
1.0 M NaOH, 1.0 M Tris, 1.0 M Meglumine, 1.0 M L-Arginine.[]
-
Vials, Magnetic Stir Bars.[2]
Procedure:
-
Weighing: Weigh 10 mg of the compound into four separate HPLC vials.
-
Calculation: Calculate the volume of 1.0 M base required to deliver 1.05 equivalents (molar ratio).
-
Addition: Add 500 µL of Water for Injection (WFI) to each vial. The compound will likely remain suspended.[2]
-
Titration: Add the calculated volume of base to the respective vials.
-
Observation: Vortex/Stir for 15 minutes.
-
pH Check: Measure final pH. If pH > 9.0, adjust down carefully with 0.1 N HCl or dilute with buffer to prevent hydrolysis.[2]
Protocol B: Equilibrium Solubility Profiling
Purpose: Determine the exact solubility limit to establish a "Safety Margin" for formulations.[][2]
Data Table Template:
| Solvent System | 1 hr Solubility (mg/mL) | 24 hr Solubility (mg/mL) | pH (Final) | Observation |
| Water (pH 7.0) | TBD | TBD | 7.0 | Likely Low |
| PBS (pH 7.4) | TBD | TBD | 7.4 | Moderate |
| 0.1 N NaOH | TBD | TBD | >10 | High (Risk of hydrolysis) |
| 20% PEG 400 / PBS | TBD | TBD | 7.4 | Enhanced |
| Simulated Gastric Fluid | TBD | TBD | 1.2 | Very Low (Precipitation risk) |
Methodology:
Frequently Asked Questions (FAQs)
Q: Can I autoclave formulations of this compound? A: No. The cyanomethyl group and the sulfonamide bond may degrade under the high heat and pressure of autoclaving (121°C).[] Use sterile filtration (0.22 µm PES or PVDF membranes) instead.[2]
Q: Why not use Potassium (K⁺) salts? A: Potassium salts are a viable alternative to Sodium.[][2] However, Sodium is generally preferred for early animal studies due to the lower physiological impact of Na⁺ load compared to K⁺ (which can be cardiotoxic at high IV bolus doses).[2]
Q: What is the pKa of the cyanomethyl-sulfonamide group? A: While the benzoic acid pKa is ~4.0, the sulfonamide pKa is estimated between 8.5 and 9.[]5. The electron-withdrawing nitrile group increases acidity compared to a methyl-sulfonamide (pKa >10), but it is not acidic enough to be deprotonated at physiological pH (7.4).[] Therefore, solubility at pH 7.4 relies almost entirely on the ionization of the carboxylic acid.[2]
Q: How should I store the DMSO stock solution? A: Store at -20°C or -80°C. DMSO is hygroscopic; absorbed water can cause the compound to precipitate inside the stock vial over time.[] Use single-use aliquots to avoid freeze-thaw cycles.
References
-
PubChem. (n.d.).[2] 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid (CID 45336113).[][4] National Library of Medicine.[2] Retrieved February 24, 2026, from [Link]
-
Serajuddin, A. T. (2007).[2] Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews, 59(7), 603-616.[] [Link]
-
Williams, R. (2022).[2] pKa Data Compiled by R. Williams.[2][5] Organic Chemistry Data.[2][5] Retrieved February 24, 2026, from [Link]
Validation & Comparative
In the landscape of generic drug development, establishing bioequivalence (BE) is the critical regulatory gateway to market approval. This guide provides an in-depth comparison of the study requirements for compounds related to 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid. Given that this specific molecule is not a widely marketed drug, this document synthesizes the established principles from major regulatory bodies and draws parallels from structurally and therapeutically similar compounds, namely sulfonamide diuretics. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to design and execute robust bioequivalence studies.
The Regulatory Framework: A Tale of Two Agencies
The bedrock of bioequivalence testing lies in the guidelines set forth by regulatory authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). While the overarching goal is the same—to ensure that a generic product is therapeutically equivalent to a reference product—subtle differences in their requirements can impact study design and data analysis.[1][2][3]
Two medicinal products are deemed bioequivalent if they are pharmaceutically equivalent and their bioavailabilities, in terms of rate and extent of absorption, are similar after administration of the same molar dose.[1][4] This is typically demonstrated through pharmacokinetic studies where key parameters for the test and reference products are compared.[1][5]
| Parameter | FDA (U.S. Food and Drug Administration) | EMA (European Medicines Agency) |
| Primary Legislation | 21 CFR Part 320[6] | Directive 2001/83/EC[7] |
| Key Guidance | Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA[3] | Guideline on the Investigation of Bioequivalence[1][7] |
| Acceptance Criteria | The 90% confidence interval (CI) of the ratio of geometric means (Test/Reference) for AUC and Cmax should be within 80.00% to 125.00%.[8] | The 90% CI of the ratio of geometric means (Test/Reference) for AUC and Cmax should be within 80.00% to 125.00%.[5] |
| Product-Specific Guidance | Provides detailed product-specific guidances for many drugs. | Also provides product-specific guidances, which are regularly updated.[9][10] |
Designing a Bioequivalence Study: A Step-by-Step Approach
A well-designed bioequivalence study is paramount for a successful generic drug application. The study design must be sensitive enough to detect potential differences between the test and reference formulations.
Study Design and Population
For most immediate-release oral solid dosage forms, a randomized, single-dose, two-period, two-sequence crossover design is the gold standard.[1] This design is efficient as each subject serves as their own control, reducing inter-subject variability.
-
Subject Population : Healthy volunteers, typically between 18 and 55 years of age, are enrolled.[8] The number of subjects should be sufficient to provide adequate statistical power, with a minimum of 24 evaluable subjects often recommended.[4]
-
Fasting vs. Fed Conditions : Bioequivalence studies are generally conducted under fasting conditions as this is considered the most sensitive state to detect differences in absorption.[1][4] However, for drugs known to be taken with food, a fed study may also be required.
The Clinical Phase: From Dosing to Sampling
The clinical phase involves the administration of the test and reference products to the study subjects in a controlled environment.
-
Dosing : A single oral dose of the test or reference product is administered with a standardized volume of water.
-
Washout Period : The two treatment periods are separated by a washout period, which should be long enough to ensure the complete elimination of the drug from the body (typically at least 5 half-lives).[1]
-
Blood Sampling : Serial blood samples are collected at predefined time points before and after drug administration to characterize the plasma concentration-time profile of the drug.
Workflow of a Typical Bioequivalence Study
Caption: Workflow of a typical crossover bioequivalence study.
Analytical Considerations for Sulfonamide-Related Compounds
The accurate quantification of the drug in biological matrices (typically plasma) is the analytical cornerstone of a bioequivalence study. For sulfonamide-based compounds, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[11][12][13]
Comparative Analytical Techniques
| Technique | Advantages | Disadvantages | Typical Application in BE Studies |
| LC-MS/MS | High sensitivity and selectivity, suitable for low drug concentrations.[12] | Higher equipment cost and complexity. | Gold standard for bioanalysis in pharmacokinetic studies.[12] |
| HPLC-UV | Lower cost, robust, and widely available.[12] | Lower sensitivity and potential for interference from matrix components.[12] | Suitable for drugs with higher plasma concentrations. |
Experimental Protocol: Bioanalytical Method Validation
A rigorous validation of the bioanalytical method is required to ensure the reliability of the data. Key validation parameters include:
-
Selectivity : The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision : The closeness of the determined values to the true value and the degree of scatter, respectively.
-
Recovery : The efficiency of the extraction process.
-
Matrix Effect : The influence of matrix components on the ionization of the analyte.
-
Stability : The stability of the analyte in the biological matrix under different storage and processing conditions.
Pharmacokinetic Analysis and Acceptance Criteria
Following the quantification of the drug in plasma samples, pharmacokinetic parameters are calculated for each subject for both the test and reference products.
Key Pharmacokinetic Parameters
| Parameter | Description | Relevance to Bioequivalence |
| AUC0-t | Area under the plasma concentration-time curve from time zero to the last measurable concentration. | Represents the extent of drug absorption. |
| AUC0-∞ | Area under the plasma concentration-time curve from time zero to infinity. | A more complete measure of the extent of drug absorption. |
| Cmax | Maximum (or peak) plasma drug concentration. | Represents the rate of drug absorption. |
| Tmax | Time to reach the maximum plasma drug concentration. | Also indicates the rate of drug absorption. |
Relationship of Key Pharmacokinetic Parameters
Caption: Key pharmacokinetic parameters in bioequivalence assessment.
The bioequivalence of the test and reference products is determined by statistically comparing the key pharmacokinetic parameters. The 90% confidence intervals for the ratio of the geometric means of Cmax and AUC for the test and reference products must fall within the acceptance range of 80% to 125%.[5][14][15][16]
Conclusion
While specific bioequivalence guidance for 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid is not available, a robust and scientifically sound study can be designed by adhering to the general principles laid out by regulatory agencies like the FDA and EMA and by drawing parallels from structurally and therapeutically related compounds such as sulfonamide diuretics. A thorough understanding of the regulatory landscape, meticulous study design and execution, and validated analytical methodology are the cornerstones of a successful bioequivalence program, ultimately ensuring that generic drug products are safe and effective for public use.
References
-
Guideline on the Investigation of Bioequivalence. European Medicines Agency. [Link]
-
Investigation of bioequivalence - Scientific guideline. European Medicines Agency. [Link]
-
EMA adopts five product-specific bioequivalence guidelines. GaBI Online. [Link]
-
Product-specific bioequivalence guidance. European Medicines Agency. [Link]
-
The New European Medicines Agency Guideline on the Investigation of Bioequivalence. European Journal of Drug Metabolism and Pharmacokinetics. [Link]
-
Guideline on Conducting Bioequivalence Studies. Food and Drugs Authority, Ghana. [Link]
-
BA/BE Study Requirements For FDA Approval: Guidelines, Global Locations, Costs & Quality Standards. Credevo. [Link]
-
Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. U.S. Food and Drug Administration. [Link]
-
Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection. PubMed. [Link]
-
Bioavailability and Bioequivalence in Drug Development. PMC. [Link]
-
21 CFR Part 320 -- Bioavailability and Bioequivalence Requirements. eCFR. [Link]
-
Evaluating average bioequivalence using methods for high variability drugs: a case study. European Journal of Clinical Pharmacology. [Link]
-
OPTIMAL ANALYSIS OF SULFONAMIDES FROM BIOLOGICAL MATRICES USING SUPERCRITICAL FLUIDS. VTechWorks. [Link]
-
Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent. [Link]
-
Bioequivalence evaluation of two brands of furosemide 40mg tablets (Salurin and Lasix) in healthy human volunteers. ResearchGate. [Link]
-
Bioequivalence Studies for 2 Different Strengths of Irbesartan/hydrochlorothiazide Combination in Healthy Volunteers: 300/25 mg and 300/12.5 mg Film-coated Tablets. PubMed. [Link]
-
Bioequivalence Study of Two Hydrochlorothiazide Formulations after Oral Administration in Healthy Chilean Volunteers. Semantic Scholar. [Link]
-
Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. LabRulez LCMS. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. credevo.com [credevo.com]
- 3. fda.gov [fda.gov]
- 4. fdaghana.gov.gh [fdaghana.gov.gh]
- 5. researchgate.net [researchgate.net]
- 6. eCFR :: 21 CFR Part 320 -- Bioavailability and Bioequivalence Requirements [ecfr.gov]
- 7. Investigation of bioequivalence - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EMA adopts five product-specific bioequivalence guidelines [gabionline.net]
- 10. Product-specific bioequivalence guidance | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. ammanu.edu.jo [ammanu.edu.jo]
- 15. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
